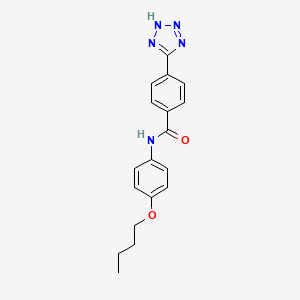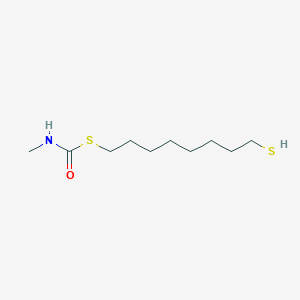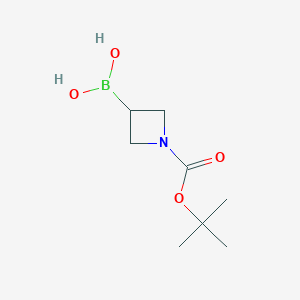![molecular formula C10H12Cl2N4 B12521926 1,1'-(Ethane-1,2-diyl)bis[3-(chloromethyl)-1H-pyrazole] CAS No. 681853-67-8](/img/structure/B12521926.png)
1,1'-(Ethane-1,2-diyl)bis[3-(chloromethyl)-1H-pyrazole]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Ethane-1,2-diyl)bis[3-(chloromethyl)-1H-pyrazole] is a synthetic organic compound characterized by the presence of two pyrazole rings connected by an ethane-1,2-diyl bridge, with each pyrazole ring substituted with a chloromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Ethane-1,2-diyl)bis[3-(chloromethyl)-1H-pyrazole] typically involves the reaction of 1,2-dibromoethane with 3-chloromethyl-1H-pyrazole in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by the pyrazole rings. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings. The choice of solvents and bases may vary depending on the scalability and cost-effectiveness of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(Ethane-1,2-diyl)bis[3-(chloromethyl)-1H-pyrazole] can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole rings or the ethane-1,2-diyl bridge.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Products include azido derivatives, thioethers, and ethers.
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include reduced pyrazole derivatives and modified ethane-1,2-diyl bridges.
Applications De Recherche Scientifique
1,1’-(Ethane-1,2-diyl)bis[3-(chloromethyl)-1H-pyrazole] has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can be used as a probe to study biological processes involving pyrazole-containing molecules.
Catalysis: It can serve as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Mécanisme D'action
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis[3-(chloromethyl)-1H-pyrazole] depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl groups can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The pyrazole rings can participate in hydrogen bonding and π-π interactions, contributing to the binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
1,1’-(Ethane-1,2-diyl)bis[3-(4-chlorobenzoyl)thiourea]: This compound has a similar ethane-1,2-diyl bridge but with thiourea groups instead of pyrazole rings.
1,1’-(Propane-1,3-diyl)bis[3-(chloromethyl)-1H-pyrazole]: This compound has a propane-1,3-diyl bridge instead of an ethane-1,2-diyl bridge.
3,3’-(Ethane-1,1-diyl)bis(1H-indole): This compound has an ethane-1,1-diyl bridge with indole rings instead of pyrazole rings.
Uniqueness: 1,1’-(Ethane-1,2-diyl)bis[3-(chloromethyl)-1H-pyrazole] is unique due to the presence of chloromethyl groups on the pyrazole rings, which provide reactive sites for further functionalization. The ethane-1,2-diyl bridge offers structural flexibility, allowing the compound to adopt various conformations and interact with different molecular targets.
Propriétés
Numéro CAS |
681853-67-8 |
|---|---|
Formule moléculaire |
C10H12Cl2N4 |
Poids moléculaire |
259.13 g/mol |
Nom IUPAC |
3-(chloromethyl)-1-[2-[3-(chloromethyl)pyrazol-1-yl]ethyl]pyrazole |
InChI |
InChI=1S/C10H12Cl2N4/c11-7-9-1-3-15(13-9)5-6-16-4-2-10(8-12)14-16/h1-4H,5-8H2 |
Clé InChI |
DMSGRNRCMFKGPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1CCl)CCN2C=CC(=N2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


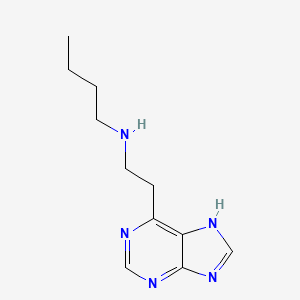
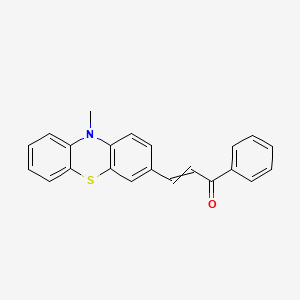
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylidene-1,3-oxazolidin-2-one](/img/structure/B12521855.png)
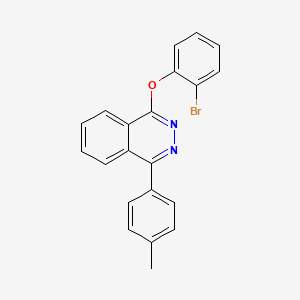
![(3r)-3-[(Triethylsilyl)oxy]pyrrolidine](/img/structure/B12521861.png)
![3-[(2-Methyl-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B12521868.png)
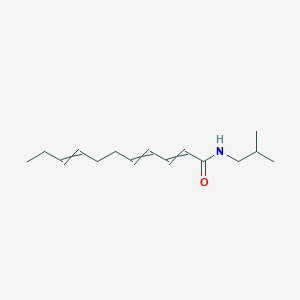
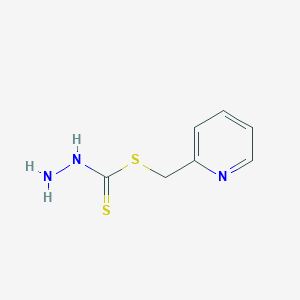
![Benzoic acid, 3-[2,5-dioxo-3-[4-(phenylmethyl)phenyl]-1-imidazolidinyl]-](/img/structure/B12521876.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12521880.png)
![1-[(tert-Butoxyacetyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12521886.png)
